molecular formula C22H18N2S2 B12152954 5-(4-methylphenyl)-4-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidine

5-(4-methylphenyl)-4-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidine

Cat. No.: B12152954
M. Wt: 374.5 g/mol
InChI Key: HERHKEXDGLRKGQ-VMPITWQZSA-N
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Description

5-(4-methylphenyl)-4-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidine is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-4-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of Substituents: The 4-methylphenyl and 3-phenylprop-2-en-1-yl groups can be introduced through nucleophilic substitution or coupling reactions using reagents such as aryl halides and alkenyl halides.

    Sulfanyl Group Addition: The sulfanyl group can be added via thiolation reactions using thiol reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the double bond in the 3-phenylprop-2-en-1-yl group, converting it to a single bond.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Hydrogenated Derivatives: From reduction reactions.

    Substituted Aromatic Compounds: From substitution reactions.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis to create more complex molecules with potential biological activities.

Biology

In biological research, thienopyrimidines are studied for their interactions with various biological targets, including enzymes and receptors.

Medicine

Thienopyrimidines have shown promise in medicinal chemistry for the development of new drugs, particularly as anti-cancer, anti-inflammatory, and antimicrobial agents.

Industry

The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-4-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Phenylprop-2-en-1-yl Sulfanyl Compounds: Compounds with similar sulfanyl groups but different core structures.

Uniqueness

The uniqueness of 5-(4-methylphenyl)-4-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidine lies in its specific combination of substituents, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H18N2S2

Molecular Weight

374.5 g/mol

IUPAC Name

5-(4-methylphenyl)-4-[(E)-3-phenylprop-2-enyl]sulfanylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C22H18N2S2/c1-16-9-11-18(12-10-16)19-14-26-22-20(19)21(23-15-24-22)25-13-5-8-17-6-3-2-4-7-17/h2-12,14-15H,13H2,1H3/b8-5+

InChI Key

HERHKEXDGLRKGQ-VMPITWQZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SC/C=C/C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC=CC4=CC=CC=C4

Origin of Product

United States

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